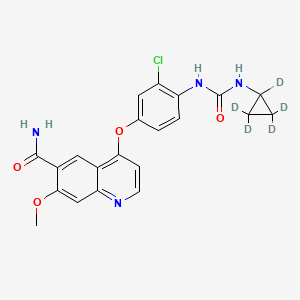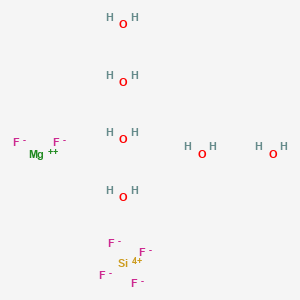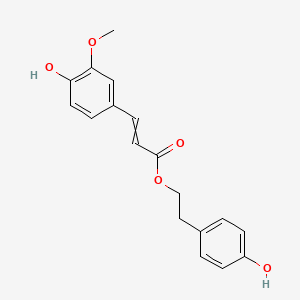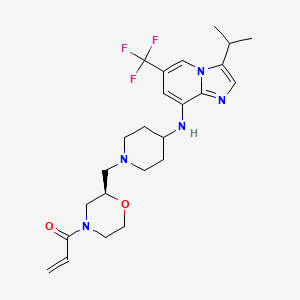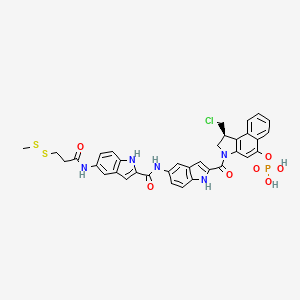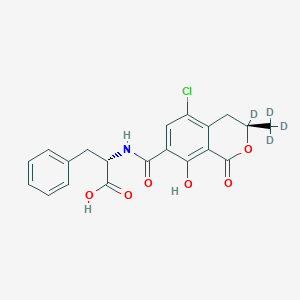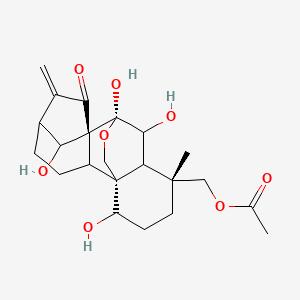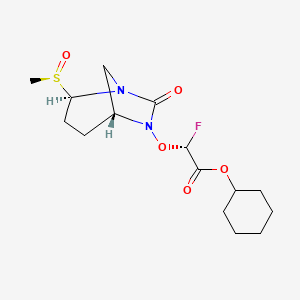
beta-Lactamase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Lactamase-IN-6 is a compound that functions as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins and cephalosporins by breaking down the beta-lactam ring present in these antibiotics . This compound is designed to inhibit these enzymes, thereby restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-lactamase inhibitors, including Beta-Lactamase-IN-6, often involves the formation of complex structures such as diazabicyclooctane (DBO) and cyclic boronate . The synthetic routes typically include multiple steps involving the formation of key intermediates, followed by cyclization and functionalization reactions. Common reagents used in these reactions include boronic acids, amines, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of beta-lactamase inhibitors like this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Lactamase-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Beta-Lactamase-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Beta-Lactamase-IN-6 exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity . This prevents the breakdown of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells . The molecular targets of this compound include the serine residues in the active site of beta-lactamase enzymes, which are crucial for their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Beta-Lactamase-IN-6 include:
- Sulbactam
- Clavulanic acid
- Tazobactam
- Avibactam
- Vaborbactam
Uniqueness
This compound is unique in its structure and mechanism of action compared to other beta-lactamase inhibitors. It possesses a distinct chemical scaffold that allows for more effective inhibition of a broader range of beta-lactamase enzymes . Additionally, its stability and efficacy under various physiological conditions make it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C15H23FN2O5S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
cyclohexyl (2R)-2-fluoro-2-[[(2R,5R)-2-[(R)-methylsulfinyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy]acetate |
InChI |
InChI=1S/C15H23FN2O5S/c1-24(21)12-8-7-10-9-17(12)15(20)18(10)23-13(16)14(19)22-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3/t10-,12-,13+,24-/m1/s1 |
Clé InChI |
USWNHACQHYTNKS-RGOPNGEDSA-N |
SMILES isomérique |
C[S@@](=O)[C@@H]1CC[C@@H]2CN1C(=O)N2O[C@@H](C(=O)OC3CCCCC3)F |
SMILES canonique |
CS(=O)C1CCC2CN1C(=O)N2OC(C(=O)OC3CCCCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


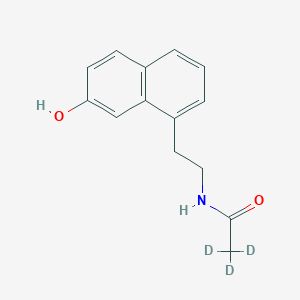
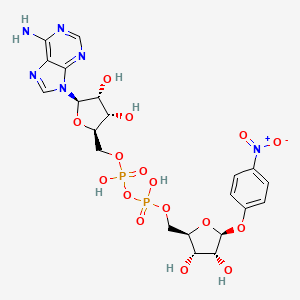

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
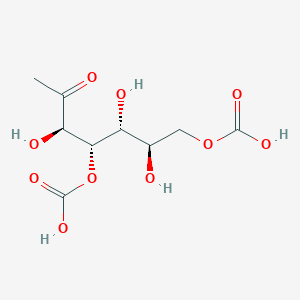
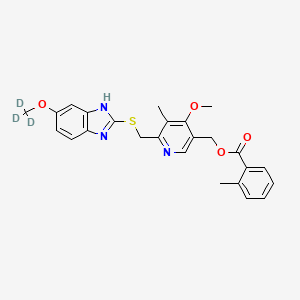
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
